An In-Depth Technical Guide to the Chemical and Physical Properties of Ac-Phe-NH2
An In-Depth Technical Guide to the Chemical and Physical Properties of Ac-Phe-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-L-phenylalanine amide (Ac-Phe-NH2) is a derivative of the essential amino acid L-phenylalanine. Its structure, featuring an acetylated N-terminus and an amidated C-terminus, imparts unique chemical and physical properties that make it a compound of interest in various research and development areas, particularly in peptide science and as a modulator of cellular processes. This technical guide provides a comprehensive overview of the core chemical and physical characteristics of Ac-Phe-NH2, detailed experimental protocols, and an exploration of its known biological activities and associated signaling pathways.
Chemical and Physical Properties
The fundamental properties of Ac-Phe-NH2 are summarized in the tables below, providing a clear reference for researchers. These properties are crucial for its handling, characterization, and application in experimental settings.
| Identifier | Value |
| IUPAC Name | (2S)-2-acetamido-3-phenylpropanamide |
| Synonyms | Ac-L-Phe-NH2, N-acetyl-L-phenylalanine amide |
| CAS Number | 7376-90-1[1] |
| Molecular Formula | C₁₁H₁₄N₂O₂[1][2] |
| Molecular Weight | 206.24 g/mol [1][3] |
| Physical Property | Value | Source |
| Appearance | White powder | [1] |
| Melting Point | 181 - 183 °C | [1] |
| Purity | ≥ 99% (TLC) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Experimental Protocols
Detailed methodologies are essential for the synthesis, purification, and analysis of Ac-Phe-NH2. The following sections provide protocols based on established chemical principles.
Synthesis of Ac-Phe-NH2
The synthesis of Ac-Phe-NH2 is typically achieved through standard peptide coupling reactions. A common laboratory-scale synthesis involves the coupling of N-acetyl-L-phenylalanine with ammonia.
Workflow for the Synthesis of Ac-Phe-NH2
Caption: Solution-phase synthesis of Ac-Phe-NH2.
Materials:
-
N-acetyl-L-phenylalanine
-
Ammonium (B1175870) chloride (NH₄Cl)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N-acetyl-L-phenylalanine (1 equivalent), ammonium chloride (1.2 equivalents), and HOAt (1.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 equivalents) to the solution and stir for 5 minutes.
-
Add HATU (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold diethyl ether to precipitate the crude product.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Dissolve the crude product in ethyl acetate (B1210297) and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Ac-Phe-NH2.
Purification of Ac-Phe-NH2 by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides and their derivatives like Ac-Phe-NH2.[4][5]
Workflow for RP-HPLC Purification
Caption: Purification workflow for Ac-Phe-NH2 using RP-HPLC.
Materials and Equipment:
-
Preparative RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Crude Ac-Phe-NH2
-
Lyophilizer
Procedure:
-
Dissolve the crude Ac-Phe-NH2 in a minimal amount of Mobile Phase A.
-
Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate appropriate for the column size.
-
Monitor the elution profile at 220 nm and collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions containing the pure product.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the aqueous solution to obtain the pure Ac-Phe-NH2 as a white powder.
Spectroscopic Data
While experimentally obtained spectra for Ac-Phe-NH2 are not widely available in public databases, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of Ac-Phe-NH2 is expected to show characteristic signals for the acetyl group, the phenylalanine side chain, and the amide protons.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet | 5H |
| Amide (NH₂) | 7.0-7.5 (broad) | Singlet | 2H |
| Amide (NH-acetyl) | 8.0-8.5 | Doublet | 1H |
| α-CH | 4.5-4.7 | Multiplet | 1H |
| β-CH₂ | 3.0-3.3 | Multiplet | 2H |
| Acetyl (CH₃) | 1.9-2.1 | Singlet | 3H |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (Amide) | 175-178 |
| Carbonyl (Acetyl) | 170-172 |
| Aromatic (C-ipso) | 136-138 |
| Aromatic (CH) | 126-130 |
| α-C | 54-56 |
| β-C | 37-39 |
| Acetyl (CH₃) | 22-24 |
FTIR Spectroscopy (Predicted)
The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in Ac-Phe-NH2.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretch | 3400-3200 (broad) |
| C-H (Aromatic) | Stretch | 3100-3000 |
| C-H (Aliphatic) | Stretch | 3000-2850 |
| C=O (Amide I) | Stretch | 1680-1630 |
| N-H (Amide II) | Bend | 1570-1515 |
| C=C (Aromatic) | Stretch | 1600-1450 |
Mass Spectrometry
The expected exact mass of Ac-Phe-NH2 can be calculated from its molecular formula (C₁₁H₁₄N₂O₂).
-
Monoisotopic Mass: 206.1055 g/mol
-
Average Mass: 206.24 g/mol
In an electrospray ionization mass spectrum (ESI-MS), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 207.1133.
Biological Activity and Signaling Pathways
Ac-Phe-NH2 has been identified as a non-competitive inhibitor of polyubiquitin (B1169507) chain elongation.[3][6]
Inhibition of Polyubiquitin Chain Elongation
Mechanism: Ac-Phe-NH2 is reported to inhibit polyubiquitination with a Ki value of 8 mM by destabilizing the active trimer of an unspecified component of the ubiquitination machinery.[3][6] The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of most intracellular proteins, thereby regulating a wide range of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[7]
Experimental Protocol: In Vitro Polyubiquitin Chain Elongation Assay
This protocol is a generalized method to assess the inhibitory effect of a compound like Ac-Phe-NH2 on polyubiquitin chain formation.
Workflow for In Vitro Ubiquitination Assay
Caption: Workflow for assessing polyubiquitination inhibition.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase (and its substrate, if applicable)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
Ac-Phe-NH2 stock solution
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Anti-ubiquitin antibody
Procedure:
-
Prepare a reaction mixture containing E1, E2, E3 ligase, and ubiquitin in ubiquitination buffer.
-
Add varying concentrations of Ac-Phe-NH2 or a vehicle control to the reaction mixtures.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37 °C for a specified time (e.g., 60-90 minutes).
-
Stop the reactions by adding SDS-PAGE sample buffer and heating at 95 °C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-ubiquitin antibody to visualize the formation of polyubiquitin chains.
-
Compare the extent of polyubiquitination in the presence and absence of Ac-Phe-NH2 to determine its inhibitory effect.
Potential Impact on Signaling Pathways
Inhibition of polyubiquitin chain elongation can have profound effects on various cellular signaling pathways that are regulated by protein degradation.
Logical Relationship of Polyubiquitination Inhibition and Signaling
References
- 1. hmdb.ca [hmdb.ca]
- 2. spectrabase.com [spectrabase.com]
- 3. Enzymic synthesis of N-acetyl-l-phenylalanine in Escherichia coli K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. hplc.eu [hplc.eu]
- 6. Ac-Phe-Phe-NH2 | C20H23N3O3 | CID 11100291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fhi.mpg.de [fhi.mpg.de]
